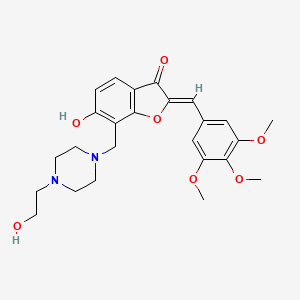![molecular formula C11H17N3O2 B2491223 3-cyclopropyl-4-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2198020-82-3](/img/structure/B2491223.png)
3-cyclopropyl-4-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of triazole derivatives, including compounds similar to the target molecule, often involves the utilization of 1,3-dipolar cycloaddition reactions, a cornerstone methodology in the construction of triazole rings. A notable example includes the synthesis of 1-(2,3-dihydroxylpropyl)-4-aryl-1,2,3-triazoles through a 1,3-dipolar cycloaddition of azides and terminal alkynes under ultrasound irradiation, showcasing a method that could be analogous to synthesizing the compound (Zhou, 2010).
Molecular Structure Analysis
Triazole derivatives exhibit significant π-electron delocalization within the triazole ring, influencing the molecular conformation and electronic properties. The molecular structure of triazole compounds, including those similar to our target molecule, demonstrates a range of interactions in the solid state, such as N–H···N hydrogen bonding and π-π interactions, contributing to their stability and reactivity (Boechat et al., 2010).
Chemical Reactions and Properties
Triazole compounds are known for their versatility in chemical reactions, serving as pivotal intermediates in the synthesis of a wide array of functional molecules. Their reactivity is often characterized by substitution reactions at the triazole ring, enabling the introduction of various functional groups that significantly alter the chemical and physical properties of the molecules (Misra & Ila, 2010).
Physical Properties Analysis
The crystalline structure and physical properties of triazole derivatives are influenced by their molecular geometry and intermolecular forces. X-ray diffraction studies reveal that triazole compounds can exhibit diverse crystal packing motifs, governed by hydrogen bonding and van der Waals interactions, which are crucial for understanding their solubility, stability, and reactivity (Pokhodylo et al., 2020).
科学的研究の応用
Structural and Molecular Analysis
Triazole derivatives, including structures similar to 3-cyclopropyl-4-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one, have been the subject of extensive research due to their unique chemical properties. Studies such as those conducted by Boechat et al. (2010) and Ahmed et al. (2016) have focused on the crystal and molecular structures of triazole derivatives. These investigations reveal insights into the delocalization of π-electron density within the triazole ring and the formation of supramolecular chains mediated by hydrogen bonding and other interactions, indicating potential applications in the design of new materials and pharmaceuticals Boechat et al., 2010; Ahmed et al., 2016.
Synthesis and Reactivity
Research into the synthesis and reactivity of triazole derivatives has shown these compounds can be synthesized through various methods, offering a broad range of applications. For example, studies on oxidative cyclization-alkoxycarbonylation and intramolecular cyclization highlight innovative approaches to generate complex heterocyclic structures from simpler precursors. These methods provide pathways for the development of new drugs and materials with tailored properties Bacchi et al., 2005; MuraiAkio et al., 1977.
Biological and Industrial Importance
The synthesis of 1,4,5-trisubstituted-1,2,3-triazoles using environmentally friendly protocols represents a significant advancement in green chemistry, showcasing the potential of triazole derivatives in biological and industrial applications. Such methodologies emphasize high atom economy, low environmental impact, and recyclability, marking these compounds as valuable for various applications, including pharmaceuticals and sustainable chemical processes Singh et al., 2013.
作用機序
Safety and Hazards
特性
IUPAC Name |
5-cyclopropyl-4-methyl-2-(oxolan-2-ylmethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-13-10(8-4-5-8)12-14(11(13)15)7-9-3-2-6-16-9/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXDQOMRACKUNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC2CCCO2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

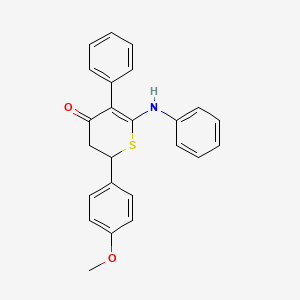
![N-(3-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2491143.png)
![1-[(4-Chlorophenyl)sulfonyl]cyclopropanecarboxylic acid](/img/structure/B2491144.png)

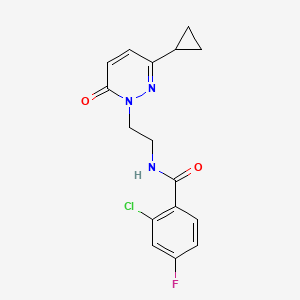
![6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2491149.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2491151.png)
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone oxalate](/img/structure/B2491153.png)

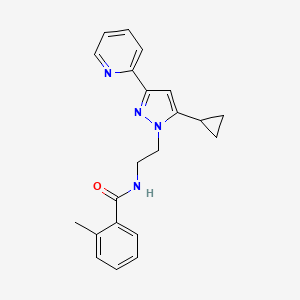
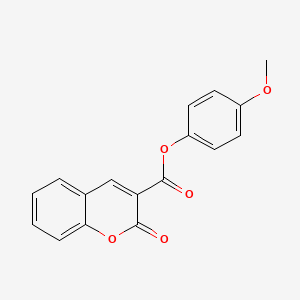

![methyl 2-[N-(cyanomethyl)-1-(2,5-difluoro-4-nitrophenyl)formamido]acetate](/img/structure/B2491162.png)
